Cas no 1354023-63-4 (Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate)
![Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/1354023-63-4x500.png)
Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 3-{[((S)-2-amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-{[((S)-2-Amino-3-methylbutyryl)cyclopropylamino]methyl}pyrrolidine-1-carboxylic acid tert-butyl ester
- tert-Butyl 3-(((S)-2-amino-N-cyclopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate
- AM96924
- Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate
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- インチ: 1S/C18H33N3O3/c1-12(2)15(19)16(22)21(14-6-7-14)11-13-8-9-20(10-13)17(23)24-18(3,4)5/h12-15H,6-11,19H2,1-5H3/t13?,15-/m0/s1
- InChIKey: YTPCZHDEUMIJKP-WUJWULDRSA-N
- ほほえんだ: O=C([C@H](C(C)C)N)N(CC1CN(C(=O)OC(C)(C)C)CC1)C1CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 469
- トポロジー分子極性表面積: 75.9
Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM499006-1g |
tert-Butyl3-(((S)-2-amino-N-cyclopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate |
1354023-63-4 | 97% | 1g |
$1695 | 2023-01-01 | |
Fluorochem | 080903-500mg |
3-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester |
1354023-63-4 | 500mg |
£854.00 | 2022-03-01 |
Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylateに関する追加情報
Comprehensive Overview of Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate (CAS No. 1354023-63-4)
Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate (CAS No. 1354023-63-4) is a specialized organic compound widely recognized in pharmaceutical and biochemical research. This compound, often abbreviated for convenience in scientific literature, belongs to the class of pyrrolidine derivatives, which are pivotal in drug discovery and development. Its unique structural features, including the tert-butyl group and cyclopropylamino moiety, make it a valuable intermediate for synthesizing bioactive molecules targeting various therapeutic areas.
The growing interest in peptide-based therapeutics and small molecule inhibitors has elevated the relevance of compounds like Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate. Researchers frequently explore its potential in modulating enzyme activity or protein-protein interactions, aligning with trends in precision medicine and personalized therapies. Its chiral center at the (2S)-position further enhances its utility in stereoselective synthesis, a critical factor in developing drugs with optimized efficacy and reduced side effects.
In the context of drug design, this compound's carboxylate and amino functional groups offer versatile sites for chemical modifications. Such flexibility is highly sought after in medicinal chemistry, particularly for creating prodrugs or bioconjugates. Recent studies highlight its role in optimizing pharmacokinetic properties, such as bioavailability and metabolic stability, addressing common challenges in oral drug delivery.
The compound's CAS No. 1354023-63-4 is frequently queried in scientific databases, reflecting its prominence in high-throughput screening and fragment-based drug discovery. Its structural complexity also makes it a subject of interest in computational chemistry, where molecular docking and QSAR modeling are employed to predict its interactions with biological targets. These applications resonate with the increasing demand for AI-driven drug development and in silico methodologies.
From a synthetic perspective, Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate is often synthesized via multi-step organic reactions, including amide coupling and Boc protection/deprotection strategies. These methods are integral to modern organic synthesis and are frequently discussed in academic and industrial research forums. The compound's stability under various conditions further underscores its practicality in large-scale manufacturing.
As the pharmaceutical industry shifts toward green chemistry and sustainable synthesis, researchers are investigating eco-friendly routes to produce this compound. Topics like catalytic efficiency and solvent-free reactions are gaining traction, aligning with global initiatives to reduce the environmental footprint of chemical processes. This aligns with broader searches on green solvents and biodegradable reagents in scientific literature.
In summary, Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate (CAS No. 1354023-63-4) represents a versatile and scientifically significant compound with wide-ranging applications in drug discovery. Its structural attributes and synthetic adaptability position it at the forefront of innovative therapeutics and cutting-edge research, making it a recurring topic in both academic and industrial discourse.
1354023-63-4 (Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate) 関連製品
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